molecular formula C14H13BrFNO B1466935 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine CAS No. 1119089-38-1

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine

Cat. No.: B1466935
CAS No.: 1119089-38-1
M. Wt: 310.16 g/mol
InChI Key: PEFIJWDUVUNCPW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is a halogenated pyridine derivative. This compound is notable for its unique structure, which combines a bromine atom on the pyridine ring with a fluorine and isopropoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 5-bromo-2-fluoropyridine with 2-fluoro-5-isopropoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or toluene.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The presence of halogen atoms and the isopropoxy group can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

5-bromo-2-(2-fluoro-5-propan-2-yloxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO/c1-9(2)18-11-4-5-13(16)12(7-11)14-6-3-10(15)8-17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFIJWDUVUNCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Obtained (0.600 g, yield 45%) following the procedure described in Intermediate 27, starting with 2,5-dibromopyridine (4.22 mmol, 1.0 g), 2-fluoro-5-isopropoxyphenylboronic acid (4.22 mmol, 0.836 g).
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.836 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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